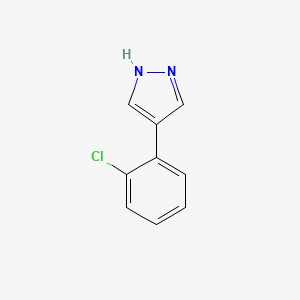

4-(2-chlorophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Advanced Chemical Research

Pyrazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science. ijrpr.comwisdomlib.orgsciensage.info This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for developing therapeutic agents with a wide array of biological activities. ijrpr.commdpi.comorientjchem.org The unique structural and electronic properties of the pyrazole nucleus allow for the creation of compounds that can interact with specific biological targets, leading to applications in treating inflammation, cancer, and neurological disorders. ijrpr.comresearchgate.net Researchers are actively designing and synthesizing diverse pyrazole derivatives to harness their potential for creating pharmaceuticals with enhanced biological activities. ijrpr.comsciensage.info The structural versatility of pyrazoles permits the fine-tuning of molecular properties, which can influence factors like solubility and target specificity. ijrpr.com

Overview of Halogenated Pyrazole Derivatives in Contemporary Studies

The introduction of halogen atoms into the pyrazole structure, creating halogenated pyrazole derivatives, is a significant area of contemporary research. mdpi.comresearchgate.net Halogenation can profoundly influence a molecule's physical, chemical, and biological properties. For instance, the crystal structures of 4-halogenated-1H-pyrazoles have been a subject of detailed investigation, revealing how different halogens (fluoro, chloro, bromo, and iodo) affect their solid-state packing and intermolecular interactions. iucr.orgresearchgate.net These studies are crucial for understanding the fundamental properties of these compounds and for designing new materials and drugs. researchgate.net Halogenated pyrazoles are also explored for their potential as selective inhibitors of enzymes like COX-2, which is relevant for developing anti-inflammatory drugs. researchgate.net

Specific Research Focus on 4-(2-chlorophenyl)-1H-pyrazole and its Analogues

Within the broad class of halogenated pyrazoles, this compound and its analogues have garnered specific attention. The presence of the 2-chlorophenyl group at the 4-position of the pyrazole ring introduces specific steric and electronic features that are of interest to researchers. Studies on related compounds, such as those with additional functional groups, highlight the potential of this scaffold. For example, derivatives have been investigated for their potential applications in synthesizing antimicrobial and antiproliferative agents. smolecule.com The synthesis of more complex molecules using this pyrazole as a building block is an active area of research. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPYTOGBIBJHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306530 | |

| Record name | 4-(2-Chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91486-39-4 | |

| Record name | 4-(2-Chlorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91486-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 4 2 Chlorophenyl 1h Pyrazole Analogues

General Principles of Structure-Activity Relationships in Pyrazole (B372694) Chemistry

The pyrazole scaffold is a versatile and privileged structure in drug discovery, appearing in a wide array of approved drugs with diverse therapeutic applications. frontiersin.orgglobalresearchonline.net The biological activity of pyrazole derivatives is highly dependent on the nature, position, and orientation of various substituents on the pyrazole ring. frontiersin.orgnih.gov Key structural features that are often manipulated in SAR studies include:

Substituents on the carbon atoms (C3, C4, and C5): Modifications at these positions can fine-tune the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule.

The tautomeric nature of the pyrazole ring, where a proton can shift between the two nitrogen atoms, can also play a role in its biological activity by influencing its reactivity and interaction with target molecules. mdpi.com The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can modulate the acidity and basicity of the pyrazole ring, further impacting its biological profile. nih.gov

Influence of Halogenation (Chlorine) on the Pyrazole Core's Bioactivity

Halogenation, the introduction of halogen atoms like chlorine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The presence of a chlorine atom on the pyrazole core or its substituents can have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

Positional Effects of the Chlorophenyl Moiety

The position of the chlorophenyl group on the pyrazole ring is a critical determinant of its biological activity. For instance, in a series of pyrazole derivatives investigated as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be a structural requirement for potent activity. acs.orgnih.gov Specifically, the compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (rimonabant), a well-characterized CB1 receptor antagonist, features a 4-chlorophenyl group at the C5 position. jbclinpharm.org

The ortho, meta, or para positioning of the chlorine atom on the phenyl ring itself also significantly influences activity. Studies have shown that ortho-substitution on a phenyl ring attached to the pyrazole can impact affinity for certain receptors. frontiersin.org The specific placement of the chlorine atom alters the molecule's conformation and electronic distribution, thereby affecting its binding to the target.

Impact of Electronic Properties of Substituents

Research has indicated that the addition of electron-withdrawing groups can enhance the antinociceptive efficacy of certain pyrazole derivatives. frontiersin.org In the context of antimycobacterial activity, the electronic nature of halogens on a phenyl ring at the N1 position was found to have a beneficial effect, while electron-donating groups led to a decrease in activity. scispace.com This suggests that the electronic destabilization or stabilization of the pyrazole nucleus by substituents can be a key factor in determining the biological outcome. scispace.com

Molecular Interactions and Receptor/Enzyme Binding Mechanisms

The biological effects of 4-(2-chlorophenyl)-1H-pyrazole analogues are mediated through their interactions with specific receptors or enzymes. Understanding these molecular interactions is crucial for rational drug design.

Insights from Receptor Antagonist Studies

A significant body of research on this compound analogues has focused on their activity as receptor antagonists, particularly for the cannabinoid CB1 receptor. acs.orgnih.gov The antagonist activity of compounds like rimonabant (B1662492) is attributed to its ability to bind to the receptor and block the action of endogenous agonists. jbclinpharm.org

SAR studies have revealed key structural requirements for potent CB1 receptor antagonism:

A para-substituted phenyl ring at the 5-position. acs.orgnih.gov

A carboxamido group at the 3-position. acs.orgnih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.orgnih.gov

These features collectively contribute to the molecule's ability to fit into the binding pocket of the CB1 receptor and establish specific interactions that lead to antagonism. acs.org

| Compound | Position of Chlorophenyl | Other Key Substituents | Receptor Target | Activity | Reference |

| Rimonabant | C5 (4-chlorophenyl) | N1-(2,4-dichlorophenyl), C3-carboxamide, C4-methyl | CB1 Cannabinoid Receptor | Antagonist | nih.govjbclinpharm.org |

| Analogue 12b | C4 (2-chlorophenyl) | N1-biphenyl-tetrazole, C2-n-butyl, C5-carboxylic acid | Angiotensin II AT1 Receptor | Antagonist | nih.gov |

Enzyme Inhibition Profiling

In addition to receptor antagonism, this compound analogues have been investigated for their ability to inhibit various enzymes. Enzyme inhibition is another important mechanism through which these compounds can exert their biological effects.

For example, certain pyrazole derivatives have been identified as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org SAR studies in this area have shown that the nature and size of substituents on the pyrazole ring are critical for inhibitory potency. For instance, while some alkyl substitutions are well-tolerated, others can lead to a drop in activity, suggesting specific steric and electronic requirements within the enzyme's active site. acs.org

Furthermore, pyrazole derivatives have been evaluated as inhibitors of other enzymes, including carbonic anhydrases and cholinesterases. nih.govdergipark.org.tr The inhibitory profile of these compounds is highly dependent on the specific substitution pattern on the pyrazole core and the nature of the target enzyme. For instance, in a study of pyrazole-based inhibitors of meprin α and β, the introduction of a phenyl moiety at the 3(5)-position of the pyrazole core resulted in high inhibitory activity. nih.gov

| Compound Class | Enzyme Target | Key SAR Findings | Reference |

| Pyrazole Sulfonamides | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | The size and electronic properties of substituents at positions 3 and 5 of the pyrazole ring are crucial for potency. | acs.org |

| Carboxy Pyrazole Derivatives | Alkaline Phosphatases (e.g., h-TNAP) | Chloro-substitution at position 3 of the pyrazole ring and position 4 of the phenyl ring enhanced inhibitory effects. | conicet.gov.ar |

| Phenylacetamide Derivatives with Pyrazole | Acetylcholinesterase (AChE) | Pyrazole derivatives with chloride substituents showed better AChE inhibitory activity than their 1,2,4-triazole (B32235) analogues. | dergipark.org.tr |

| N-Arylpyrazoles | Carbonic Anhydrases (hCA) | The substitution pattern on the N-arylpyrazole template influences the isoform selectivity and inhibitory potency. | nih.gov |

| 3,4,5-Substituted Pyrazoles | Meprin α and β | A phenyl moiety at the 3(5) position of the pyrazole core is favorable for inhibition. | nih.gov |

Ligand-DNA Interaction Studies

The interaction between small molecules and DNA is a critical area of study for the development of new therapeutic agents, as DNA is a primary intracellular target for many drugs. researchgate.net Research into pyrazole derivatives has revealed their potential to bind to DNA through various mechanisms, including intercalation and groove binding. researchgate.net

Studies on pyrazole-carbothioamide derivatives have shown that compounds containing halogens exhibit significant DNA binding potential. This interaction is believed to be a key factor in their biological activity. researchgate.net For instance, certain pyrazoline analogues have been investigated for their interaction with calf thymus DNA (Ct-DNA) using methods such as absorption and fluorescence spectroscopy, which indicated a non-covalent binding mode. researchgate.net The anticancer activity of some of these compounds is attributed to this DNA binding capability. researchgate.net

Molecular docking studies have further elucidated these interactions. For example, rhenium complexes of N,S donor ligands, including those with a 5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole structure, have been shown to interact with DNA primarily through groove binding. researchgate.net Similarly, osmium(IV) complexes with pyrazole carbothioamide ligands have demonstrated an effective intercalation mode of binding with Herring Sperm DNA (HS-DNA). researchgate.net The binding constants for these osmium complexes were found to be in the range of 8.1 to 9.2 × 10⁴ M⁻¹. researchgate.net

Correlating Structural Features with Biological Activities

The biological effects of chlorophenylpyrazole derivatives are closely linked to their structural characteristics. Modifications to the pyrazole core and its substituents can significantly influence their pharmacological profile.

Antimicrobial (Antibacterial and Antifungal) Activities of Chlorophenylpyrazoles

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties. frontiersin.orgmdpi.com SAR studies indicate that specific substitutions on the pyrazole ring are crucial for enhancing this activity.

For antibacterial action, pyrazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.orgmdpi.com

The presence of a 4-chlorophenyl group at the 3rd position of the pyrazole ring, combined with substitutions like 4-chlorophenyl, 4-nitrophenyl, or 4-methylphenyl at the 1st position, has been shown to enhance antibacterial potential. iajps.com

In a series of pyrazole-thiazolidinone hybrids, a compound with a methyl group substitution demonstrated comparable activity to Ampicillin against E. coli. nih.gov

Another series of pyrazole analogues showed that a compound featuring a 4-nitrophenyl group was highly active against the Gram-positive bacterium Streptococcus epidermidis. nih.gov

For antifungal activity against strains like Candida albicans and Aspergillus niger, specific structural features are also important. frontiersin.orgnih.gov

A pyrazole-thiazolidinone derivative with a chloro substitution was found to be the most active against C. albicans. nih.gov

In another study, a pyrazole derivative linked to a hydrazinecarboxamide group showed high activity against A. niger. nih.gov

The table below summarizes the antimicrobial activity of selected chlorophenylpyrazole analogues.

| Compound/Derivative Class | Substitution | Target Organism(s) | Activity/Potency |

| Pyrazole-Thiazolidinone | R = Cl | Candida albicans | Most active in series (MIC = 12.5 µg/mL) nih.gov |

| Pyrazole-Thiazolidinone | R = Me | Escherichia coli | Comparable to Ampicillin (MIC = 25 µg/mL) nih.gov |

| Pyrazole-Hydrazinecarboxamide | 4-nitrophenyl group | Streptococcus epidermidis | Highly active (MIC: 0.25 µg/mL) nih.gov |

| Pyrazole-Hydrazinecarboxamide | --- | Aspergillus niger | Highly active (MIC: 1 µg/mL) nih.gov |

Anti-inflammatory Properties

The pyrazole nucleus is a key component in several well-known anti-inflammatory drugs, such as celecoxib. j-morphology.com Research has focused on synthesizing novel pyrazole derivatives to develop more effective anti-inflammatory agents. j-morphology.com

SAR studies have provided insights into the structural requirements for anti-inflammatory activity:

In one series of pyrazolone (B3327878) derivatives, compounds bearing a benzenesulfonamide (B165840) moiety at the 1-position generally showed superior activity compared to their 1-(4-chlorophenyl) analogues. jst.go.jp

N-methylation at the 2-position of the pyrazolone ring resulted in better activity than O-methylation. jst.go.jp

A study on pyrazole derivatives containing a quinolone moiety identified a compound with a 3-chloro-4-fluorophenyl)imino)methyl group that exhibited anti-inflammatory effects. amazonaws.com

Another investigation revealed that a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, showed optimal anti-inflammatory activity when compared to standard drugs like diclofenac (B195802) sodium. amazonaws.com

In a series of synthesized pyrazole analogues, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated better anti-inflammatory activity than diclofenac sodium. nih.gov

The anti-inflammatory efficacy of selected pyrazolone derivatives is presented below.

| Compound | Key Structural Feature | % Inhibition of Edema (3h) |

| 6a | 1-(4-chlorophenyl)-3-phenyl-4-acetic acid | 78.06% jst.go.jp |

| 6b | 1-(benzenesulfonamide)-3-phenyl-4-acetic acid | 86.67% jst.go.jp |

| 9b | 1-(benzenesulfonamide)-3-phenyl-4-(propanoic acid) | 83.33% jst.go.jp |

| Phenylbutazone (Ref.) | --- | 70.56% jst.go.jp |

Antitubercular Potential

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective drugs. nih.gov Pyrazole derivatives have emerged as a promising class of compounds with potential antitubercular activity. frontiersin.orgmdpi.comthieme-connect.com

SAR studies have identified key structural elements for activity against Mycobacterium tuberculosis (Mtb):

A derivative with a para-chlorophenyl substitution at the first position of the pyrazole ring was identified as a highly active scaffold. frontiersin.org The presence of a nitroso group was also found to be important for the antitubercular activity in this series. frontiersin.org

In another study, a 4-chlorophenyl substitution at the 3rd position of the pyrazole ring, combined with various substituted phenyl groups at the 1st position, was shown to enhance antitubercular potential. iajps.com Compounds with a 4-chlorophenyl, 4-nitrophenyl, or 4-methylphenyl group at this position showed low Minimum Inhibitory Concentration (MIC) values. iajps.com

Hybrid molecules combining pyrazole with other heterocyclic rings, such as oxadiazole, have been synthesized and tested. acs.org One such compound, with a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl moiety, was found to be the most effective in its series against active M. tuberculosis H37Ra, with an MIC of 0.92 μg/mL. acs.org

Another series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives showed that a compound containing a 5-(4-chlorophenyl) group was among the most promising, with an MIC value of 0.39 µg/ml. thieme-connect.com

The table below highlights the antitubercular activity of specific chlorophenylpyrazole derivatives.

| Compound/Derivative | Key Structural Features | Target Strain | MIC (µg/mL) |

| NSC 18725 | para-chlorophenyl at N1, nitroso group | Mtb (fast and slow growing) | ~0.2 (µM) |

| TP-8 | 3-(4-chlorophenyl), 1-(4-nitrophenyl) | Mtb | 1.75 iajps.com |

| TP-3 | 3-(4-chlorophenyl), 1-(4-chlorophenyl) | Mtb | 1.75 iajps.com |

| Compound 4e | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl with oxadiazole | M. tuberculosis H37Ra | 0.92 acs.org |

| Compound 4g | 5-(4-chlorophenyl)-3-p-tolylpyrazol-1-yl with imidazo[2,1-b]thiazole | M. tuberculosis H37Rv | 0.39 thieme-connect.com |

| Isoniazid (B1672263) (Ref.) | --- | Mtb | 1.25 iajps.com |

Antiviral and Anticonvulsant Activities

The pyrazole scaffold is present in various compounds exhibiting a range of neurological and antiviral activities. researchgate.netresearchgate.netacademicstrive.com

Antiviral Activity: Research has demonstrated the potential of pyrazole derivatives against various viruses. mdpi.comresearchgate.netfrontiersin.org

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for antiviral activity. frontiersin.org SAR studies showed that a para substitution on the 3-phenyl ring was crucial for activity against Respiratory Syncytial Virus (RSV). frontiersin.org However, replacing the phenyl ring at the N1 position with a phenylsulfonyl group completely eliminated activity against Dengue virus (DENV-2). frontiersin.org

Another study synthesized pyrazole derivatives containing an oxime moiety, with some compounds showing inactivation effects against Tobacco Mosaic Virus (TMV) comparable to the commercial product Ningnanmycin. researchgate.net

Anticonvulsant Activity: Pyrazole derivatives have also been investigated for their potential to treat seizures. academicstrive.com

Studies on 3-(3,4-dihalophenyl)-1H-pyrazole-4-carbaldehyde derivatives showed that some compounds exhibited strong anticonvulsant activity in the maximal electroshock seizure test, comparable to the standard drug phenytoin, without showing toxicity. academicstrive.com

Other research on pyrazole(3,4-b)pyrazines with heterocyclic substituents also identified compounds with good anticonvulsant action against pentylenetetrazole-induced convulsions. academicstrive.com

Antioxidant and Neuroprotective Effects

Oxidative stress is a key factor in the development of neurodegenerative diseases, and compounds with antioxidant properties can offer neuroprotection. nih.govnih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, have been noted for their antioxidant and neuroprotective potential. researchgate.net

Antioxidant Effects: The antioxidant capacity of pyrazole derivatives is often evaluated using tests like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.

Certain pyrazoline analogues have demonstrated promising antioxidant activity in DPPH assays. researchgate.net The presence of a carbothioamide group, for instance, has been linked to significant radical scavenging ability. researchgate.net

Neuroprotective Effects: The ability of these compounds to protect neurons from damage is a growing area of interest.

A series of 2-pyrazoline (B94618) derivatives were evaluated for their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. researchgate.net The study found that the presence of a 4-methylsulfonylphenyl moiety on the pyrazoline ring enhanced neuroprotective potency. researchgate.net

Thiazolyl-pyrazoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. acs.org Structure-activity relationship studies revealed that a 4-chlorophenyl group on the pyrazoline ring resulted in the highest AChE inhibitory activity in the series. acs.org For example, 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide showed promising anti-AChE activity with an IC₅₀ value of 23.47 nM. acs.org

The table below shows the AChE inhibitory activity of selected thiazolyl-pyrazoline analogues.

| Compound | Substitution at Position 5 | AChE Inhibitory Activity (IC₅₀ nM) |

| Thiazolyl-pyrazoline analogue | 4-chlorophenyl | 14.37 ± 0.21 |

| Thiazolyl-pyrazoline analogue | phenyl | > 14.37 |

| Thiazolyl-pyrazoline analogue | 4-trifluoromethylphenyl | > 14.37 |

| Thiazolyl-pyrazoline analogue | 4-bromophenyl | > 14.37 |

| Thiazolyl-pyrazoline analogue | 4-fluorophenyl | > 14.37 |

Computational and Theoretical Studies on 4 2 Chlorophenyl 1h Pyrazole Systems

Quantum Chemical Investigations and Molecular Geometry Optimization

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 4-(2-chlorophenyl)-1H-pyrazole. These methods allow for the determination of the molecule's most stable three-dimensional arrangement and provide a detailed picture of its bonding and structure.

Density Functional Theory (DFT) for Ground State Structures

Density Functional Theory (DFT) is a widely used computational method to predict the ground state geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been employed to optimize the molecular structure. nih.govnih.govijbiotech.com These calculations determine the most energetically favorable arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, DFT calculations at the B3LYP/6-311++G(d,p) level revealed aromatic C=C bond lengths ranging from 1.38 Å to 1.40 Å. materialsciencejournal.org The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. dntb.gov.ua

Below is a table showcasing typical optimized geometrical parameters for a substituted pyrazole derivative, calculated using DFT methods.

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| C=C (aromatic) | 1.38 - 1.40 Å |

| N-N | ~1.37 Å |

| C=N | ~1.29 Å |

| Dihedral Angle (phenyl-pyrazole) | Varies |

Note: The values are illustrative and based on a similar pyrazole derivative. materialsciencejournal.org

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and physical properties. Analysis of the frontier molecular orbitals, charge distribution, and energy gap provides a comprehensive understanding of its electronic behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic character.

For pyrazole derivatives, the HOMO is often characterized by π-electron density delocalized across the pyrazole and phenyl rings. icm.edu.pl The LUMO is also typically a π* orbital, often distributed over the entire molecular framework, with significant contributions from the chlorophenyl π* system. smolecule.comicm.edu.pl The energy of these orbitals provides insights into the molecule's ionization potential and electron affinity. bibliotekanauki.pl

The table below summarizes the typical characteristics of HOMO and LUMO for a substituted pyrazole derivative.

| Molecular Orbital | Character | Implication |

| HOMO | π-orbital, delocalized over the pyrazole and phenyl rings | Region of electron donation (nucleophilic) |

| LUMO | π*-orbital, distributed over the molecular framework | Region of electron acceptance (electrophilic) |

Charge Distribution and Molecular Electrostatic Potential (MEP)

The distribution of electron density within the this compound molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed using methods like Mulliken population analysis and by mapping the Molecular Electrostatic Potential (MEP). materialsciencejournal.org

The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. derpharmachemica.com It helps in identifying the nucleophilic and electrophilic sites of the molecule. ijbiotech.com In pyrazole derivatives, the regions around the nitrogen atoms of the pyrazole ring are typically electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms are generally electron-deficient (positive potential). The MEP of related compounds has shown negative regions near the oxygen atom of a C=O group and an O-H group, indicating their susceptibility to electrophilic attack. ijbiotech.com

Energy Gap and Reactivity Insights

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. smolecule.com A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited, suggesting higher reactivity. smolecule.comicm.edu.pl Conversely, a larger energy gap implies greater stability. icm.edu.pl

For similar pyrazole derivatives, the HOMO-LUMO energy gap has been reported to be in the range of 4.75 to 5.44 eV. smolecule.com The energy gap can be used to calculate global reactivity descriptors such as chemical hardness (η) and chemical softness (S). bibliotekanauki.pl A molecule with a large energy gap is considered "hard," while one with a small energy gap is considered "soft" and more reactive. icm.edu.pl These descriptors provide quantitative measures of the molecule's resistance to change in its electron distribution. smolecule.com

The following table presents the relationship between the HOMO-LUMO energy gap and molecular reactivity.

| Energy Gap (ΔE) | Reactivity | Stability |

| Small | High | Low |

| Large | Low | High |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's stability and reactivity. researchgate.netmaterialsciencejournal.org These parameters, including chemical potential, chemical hardness, and the electrophilicity index, quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. researchgate.net

Chemical potential (μ) indicates the tendency of electrons to escape from a system; a negative value suggests the molecule is stable and will not spontaneously decompose. pjoes.com Chemical hardness (η) measures the resistance to deformation of the electron cloud of a molecule. icm.edu.plijcrt.org A large HOMO-LUMO energy gap corresponds to high hardness and low reactivity (high stability), whereas a small gap indicates a softer, more reactive molecule. pjoes.comijcrt.org

Computational studies on various chlorophenyl-substituted pyrazole derivatives, performed using DFT methods, have calculated these values to predict their stability. For instance, one study on a (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-methylpiperidin-1-yl)methanone derivative calculated the chemical potential as -3.377 eV and the chemical hardness as 2.051 eV. pjoes.com Another analysis of a similar pyrazole derivative with a 4-phenylpiperidin-4-ol (B156043) substitution reported a chemical potential of –3.824 eV and a hardness of 2.307 eV. bibliotekanauki.pl These values are indicative of stable molecular structures. pjoes.combibliotekanauki.pl

Table 1: Global Reactivity Descriptors for Chlorophenyl-Pyrazole Derivatives from DFT Studies

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Source |

| (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-methylpiperidin-1-yl)methanone | -3.377 | 2.051 | pjoes.com |

| (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-hydroxy-4-phenylpiperidin-1-yl)methanone | -3.824 | 2.307 | bibliotekanauki.pl |

| 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] researchgate.netsmolecule.comresearchgate.nettriazolo[4,3-a] researchgate.netsmolecule.comdiazepine | -3.705 | 2.43 | researchgate.net |

This table presents data for derivatives of this compound to illustrate typical calculated values.

The electrophilicity index (ω) is a measure of the electron-accepting ability of a molecule, which is crucial for predicting reactivity. smolecule.com It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. icm.edu.pl Molecules with higher electrophilicity index values are considered strong electrophiles. bibliotekanauki.pl For example, a study on chlorophenyl-substituted pyrazolone (B3327878) derivatives highlighted their strong electrophilic nature, which is indicative of their reactivity. icm.edu.pl In one computational analysis of a pyrazole derivative, the electrophilicity index was calculated to be 2.780 eV. pjoes.com Another related compound showed an even higher value of 3.169 eV, classifying it as a potent electrophile. bibliotekanauki.pl A high electrophilicity index has been linked to biological activity in some molecular systems. researchgate.net

Spectroscopic Property Simulations and Vibrational Analysis

Theoretical simulations of infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of a molecule. materialsciencejournal.org These calculations, typically performed using DFT methods, help in the precise assignment of experimental spectral bands. nih.gov

Computational methods can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov The optimized molecular geometry is used to calculate the harmonic vibrational wavenumbers at a specific theoretical level, such as B3LYP/6-311++G(d,p). materialsciencejournal.orgresearchgate.net

To aid in the assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. nih.gov PED provides a detailed description of the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov For example, in a study on a related thiazole-pyrazole compound, PED analysis was used to interpret the computed vibrational modes and compare them with experimental data. nih.gov This allows for confident assignment of complex spectral regions where multiple vibrations overlap, such as C-H stretching, C=N stretching, and pyrazole ring deformations. derpharmachemica.com

Natural Bond Orbital (NBO) analysis is a computational method used to investigate charge distribution, charge transfer, and conjugative interactions within a molecule. smolecule.comresearchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy. researchgate.netacadpubl.eu

In pyrazole systems, NBO analysis reveals significant hyperconjugative interactions that contribute to molecular stability. acadpubl.eu These interactions often involve the lone pairs on nitrogen and halogen atoms and the π-antibonding orbitals of the aromatic rings. smolecule.comacadpubl.eu For example, in a study of a 2-(4-chlorophenyl)-imidazole derivative, a significant stabilizing interaction was found between a lone pair orbital of the chlorine atom (LPCl) and a π* antibonding orbital of the phenyl ring (π*(C-C)), indicating intramolecular charge transfer. acadpubl.eu This delocalization of electron density is a key factor influencing the molecule's electronic properties and reactivity. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.govasianjpr.com These methods are fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action. researchgate.netnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.com Studies on various chlorophenyl-pyrazole derivatives have explored their potential as inhibitors for a range of protein targets implicated in diseases like cancer. researchgate.netasianjpr.com These targets include receptor tyrosine kinases (e.g., VEGFR-2, RET) and cyclin-dependent kinases (e.g., CDK2). researchgate.netasianjpr.com The docking results are often reported as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. mdpi.com For instance, a pyrazole derivative showed a minimum binding energy of -10.35 kJ/mol with the CDK2 protein. nih.gov These interactions are typically stabilized by a network of hydrogen bonds and van der Waals forces between the ligand and amino acid residues in the target's binding pocket. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the interaction, tracking the motion of atoms and revealing the flexibility of both the ligand and the protein. mdpi.com By running simulations for tens or hundreds of nanoseconds, researchers can assess the stability of key interactions, like hydrogen bonds, and calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for a more accurate estimation of binding affinity. mdpi.com

Table 2: Examples of Molecular Docking Targets for Chlorophenyl-Pyrazole Derivatives

Value is for the highest-scoring derivative in the study. This table presents data for derivatives of this compound to illustrate the types of targets investigated.

Binding Site Characterization and Affinity Prediction

The characterization of binding sites and the prediction of binding affinity are crucial for understanding how this compound and its derivatives interact with biological targets. Molecular docking and quantitative structure-activity relationship (QSAR) studies are prominent computational approaches used for this purpose.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These studies have been instrumental in evaluating pyrazole derivatives as potential inhibitors of various protein targets, including receptor tyrosine kinases and protein kinases, which are often implicated in diseases like cancer. nih.gov For instance, docking studies on pyrazole derivatives have identified key interactions within the binding pockets of proteins such as VEGFR-2, Aurora A, and CDK2. nih.gov The results from these simulations, including binding energy values, help in identifying promising lead compounds for further development. nih.govasianjpr.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jst.go.jp Two-dimensional (2D)-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives to understand their efficacy as EGFR kinase inhibitors. acs.org These models help in identifying the structural features that are critical for their inhibitory activity and in designing new compounds with potentially higher potency. acs.org Furthermore, DFT-based QSAR studies on pyrazole derivatives have been used to correlate their molecular structures with their anti-colon cancer activities. researchgate.net

The combination of molecular docking and QSAR provides a powerful platform for the rational design of new pyrazole derivatives with improved binding affinities and biological activities. nih.govacs.org

Mechanistic Insights into Biological Activity

Computational methods, particularly Density Functional Theory (DFT), offer deep mechanistic insights into the biological activity of this compound systems. DFT calculations are used to optimize molecular geometries, analyze electronic properties, and understand the reactivity of these compounds. bibliotekanauki.pl

Studies on chlorophenyl-substituted pyrazolone derivatives using DFT at the B3LYP/6-31(G) level have revealed that these molecules generally have planar structures, which can influence their interaction with biological macromolecules. bibliotekanauki.pl The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides information about the electron-donating and accepting capabilities of the molecule, which is crucial for understanding charge-transfer processes in biological systems. bibliotekanauki.plpjoes.com The energy gap between HOMO and LUMO is also an important parameter for assessing the molecule's stability and reactivity. bibliotekanauki.pl

Furthermore, computational studies have shed light on the tautomerism of pyrazole derivatives, a phenomenon that significantly affects their chemical and biological properties. smolecule.com Theoretical calculations have been used to determine the energy barriers for proton transfer between the nitrogen atoms in the pyrazole ring. smolecule.com

Molecular docking studies have also provided mechanistic insights by identifying specific interactions, such as hydrogen bonds and van der Waals forces, between pyrazole derivatives and their target proteins. nih.govresearchgate.net For example, docking simulations of pyrazole derivatives into the active sites of topoisomerase II and topoisomerase IV have suggested that hydrogen bonding plays a key role in their antibacterial activity. nih.gov Similarly, the antiproliferative activity of certain chlorophenyl-pyrazolone derivatives has been attributed to their structural features that enhance lipophilicity and facilitate cell membrane penetration, leading to apoptosis. bibliotekanauki.pl

The integration of experimental results with computational findings from DFT and molecular docking provides a comprehensive understanding of the structure-activity relationships and the mechanistic basis of the biological actions of this compound and its related compounds. kfupm.edu.sa

Advanced Analytical and Characterization Methodologies for 4 2 Chlorophenyl 1h Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(2-chlorophenyl)-1H-pyrazole derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a complete assignment of proton (¹H) and carbon (¹³C) signals. ipb.ptirb.hrrsc.org

In ¹H NMR spectra of related chlorophenyl-pyrazole derivatives, the aromatic protons of the chlorophenyl ring typically appear in the range of δ 7.2-7.8 ppm. smolecule.com The pyrazole (B372694) ring proton often manifests as a singlet around δ 8.1-8.2 ppm. smolecule.com For instance, in a study of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the ¹H NMR spectrum showed signals at δ 6.52–6.53 ppm for the pyrazole proton and between δ 7.07–7.37 ppm for the aromatic protons. iucr.org

¹³C NMR spectroscopy provides information about the carbon framework. acs.org The signals for the pyrazole ring carbons and the chlorophenyl carbons appear at distinct chemical shifts. smolecule.com For example, the ¹³C NMR spectrum of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole displayed a range of signals including 79.24, 103.19, and up to 142.18 ppm, corresponding to the different carbon environments in the molecule. iucr.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity between protons and carbons, especially in complex derivatives. mdpi.comresearchgate.net COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons to their directly attached carbons and to carbons that are two or three bonds away, respectively. mdpi.com These techniques have been successfully used to confirm the structures of various pyrazole derivatives. mdpi.comrsc.orgacs.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole-H | ~8.1-8.2 (singlet) smolecule.com | - |

| Chlorophenyl-H | ~7.2-7.8 (multiplet) smolecule.com | - |

| Pyrazole-C | - | ~103-142 iucr.org |

| Chlorophenyl-C | - | ~127-141 iucr.org |

Note: The exact chemical shifts can vary depending on the specific substituents on the pyrazole and phenyl rings.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

FT-IR Spectroscopy: The FT-IR spectra of pyrazole derivatives exhibit characteristic absorption bands. ijtsrd.com For pyrazole compounds, the N-H stretching vibration is typically observed in the region of 3200-3500 cm⁻¹. smolecule.com Aromatic C-H stretching vibrations from both the pyrazole and chlorophenyl rings usually appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration of the chlorophenyl group is expected in the lower frequency region of the spectrum. For a related thiazole-pyrazole compound, experimental FT-IR analysis was a key part of its characterization. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. researchgate.net The aromatic ring vibrations are often strong in Raman spectra. researchgate.netresearchgate.net For instance, in a study of a thieno-triazolo-diazepine derivative containing a 2-chlorophenyl group, both FT-IR and FT-Raman spectroscopy were used in conjunction with theoretical calculations to assign the vibrational modes. researchgate.net

Table 2: Typical Vibrational Frequencies for Pyrazole Derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3200-3500 | smolecule.com |

| Aromatic C-H Stretch | >3000 | smolecule.com |

| C=C and C=N Ring Stretch | 1400-1600 | mdpi.com |

| C-N Stretch | 1130-1200 | derpharmachemica.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives. ijtsrd.com This information is crucial for confirming the molecular formula and gaining insights into the compound's structure. researchgate.net

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used. iucr.orgresearchgate.net In the mass spectrum, the molecular ion peak (M⁺) confirms the molecular weight of the compound. researchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic losses of substituents and cleavages of the pyrazole ring. researchgate.net For example, studies on pyrazole fragmentation have identified common pathways, such as the loss of small molecules like HCN or N₂. researchgate.net In the analysis of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, ESI-MS showed a peak at m/z 413.8, corresponding to the protonated molecule [M+H]⁺. iucr.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments. psu.edu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound derivatives. mdpi.com This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

For instance, the crystal structure of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde was determined to understand its non-covalent interactions. kfupm.edu.sa In another study on 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide, X-ray diffraction revealed the dihedral angles between the pyrazole and phenyl rings to be 39.9(2)° and 72.90(13)°. nih.gov The crystal structure of 4-chloro-1H-pyrazole showed intermolecular N-H···N hydrogen bonding. iucr.org Such structural details are invaluable for understanding the compound's physical properties and its interactions with other molecules.

Table 3: Example Crystal Data for a Pyrazole Derivative.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govrasayanjournal.co.in |

| Space Group | P2₁/c | rasayanjournal.co.in |

| a (Å) | 7.7847(7) | rasayanjournal.co.in |

| b (Å) | 17.5077(14) | rasayanjournal.co.in |

| c (Å) | 19.8332(19) | rasayanjournal.co.in |

| β (°) | 92.783(8) | rasayanjournal.co.in |

| Z | 4 | nih.govrasayanjournal.co.in |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound derivatives. ijtsrd.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). mdpi.com

The extended conjugation between the pyrazole ring and the chlorophenyl substituent typically results in strong absorption bands, often corresponding to π → π* transitions. smolecule.com For related pyrazole derivatives, these absorptions are often observed in the 250-300 nm range. smolecule.com The position and intensity of these bands can be influenced by the specific substituents on the molecule and the solvent used. materialsciencejournal.org For example, the UV-Vis spectrum of a related 5-(4-chlorophenyl) pyrazole derivative was a key part of its characterization. materialsciencejournal.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a this compound derivative. ijtsrd.com The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. d-nb.info A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. iucr.orgd-nb.info For example, for 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, the calculated and found elemental analysis values for C, H, and N were in very close agreement. iucr.org

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and phase behavior of this compound derivatives. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. mdpi.com It is used to determine the decomposition temperature and to identify the loss of volatile components or solvent molecules. mdpi.com

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): DTA and DSC measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. mdpi.com These techniques are used to determine melting points, boiling points, and to study phase transitions and decomposition processes. rsc.org For instance, studies on pyrazole complexes have utilized TGA and DTA to evaluate their thermal stability. mdpi.com The melting point of a related compound, 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole, was determined to be in the range of 355–360 K. iucr.org

Emerging Research Avenues and Future Prospects for 4 2 Chlorophenyl 1h Pyrazole in Chemical Sciences

Rational Design of Next-Generation Pyrazole-Based Therapeutics

The rational design of new therapeutics centered on the 4-(2-chlorophenyl)-1H-pyrazole core is heavily reliant on computational chemistry and a deep understanding of structure-activity relationships (SAR). eurasianjournals.com These approaches allow scientists to predict how modifications to the molecule will affect its interaction with biological targets, thereby accelerating the discovery of more potent and selective drugs. eurasianjournals.comeurasianjournals.com

Computational methods are essential for predicting the binding modes and affinity of pyrazole (B372694) derivatives to specific proteins. eurasianjournals.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations provide insights into the electronic and conformational properties of these molecules. eurasianjournals.comeurasianjournals.com For instance, studies on pyrazole derivatives as kinase inhibitors—a major class of anticancer drugs—use these tools to optimize interactions with the target enzyme's active site. nih.gov The pyrazole ring can act as a bioisostere for a benzene ring, improving properties like solubility, and its nitrogen atoms can form crucial hydrogen bonds with protein residues. nih.gov

A notable example involves the design of pyrazole derivatives as inhibitors of protein kinase B (PKB/AKT), a key signaling protein in cancer. Fused pyrano[2,3-c]pyrazoles with an N-(4-chlorophenyl) substituent have shown promising anti-glioma activity by inhibiting AKT2. nih.gov Computational studies, including molecular docking and MD simulations, confirmed the stable binding of these compounds within the kinase's active site. This integrated approach of synthesis and computational analysis is pivotal for developing next-generation targeted therapies. nih.gov

Table 1: Computational Techniques in Pyrazole-Based Drug Design

| Technique | Application | Purpose |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To estimate binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). eurasianjournals.comnih.gov |

| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | To build predictive models (CoMFA/CoMSIA) that guide the design of new analogues with enhanced potency. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | To assess the stability of the ligand-protein complex and understand its dynamic behavior. eurasianjournals.com |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | To understand electronic properties, reactivity, and intermolecular interactions. eurasianjournals.comresearchgate.net |

Exploration of Pyrazole Analogues in Advanced Materials Science (e.g., Dyes, Fluorescent Probes)

The unique photophysical properties of the pyrazole scaffold are being harnessed to create advanced materials, particularly functional dyes and fluorescent probes. mdpi.comnih.gov The aromatic nature and the presence of nitrogen atoms in the pyrazole ring allow for extensive electronic conjugation when combined with other chromophores, leading to materials with tunable optical properties.

Pyrazole derivatives are used as intermediates in the synthesis of a variety of dyes, including azo dyes, which are known for their vibrant colors and stability. mdpi.com These dyes find applications in various industries.

More advanced applications involve the development of "smart" materials like fluorescent probes that can detect specific changes in their environment. nih.gov For example, pyrazole-based fluorescent agents can be designed to monitor biological processes in living cells. nih.gov The design of these probes often involves incorporating functional groups that can interact with specific ions or molecules, or respond to changes in conditions like temperature or hypoxia. nih.gov The versatility of the pyrazole structure allows for the creation of probes with high sensitivity and selectivity, making them valuable tools for bioimaging and diagnostics. nih.govmdpi.com

Table 2: Applications of Pyrazole Analogues in Materials Science

| Application | Pyrazole Analogue Type | Key Feature | Potential Use |

| Textile Dyes | Azo Pyrazole Dyes | Strong chromophores, good fastness properties. | Dyeing of polyester and other synthetic fibers. |

| Fluorescent Probes | Functionalized Pyrazoles | Environment-sensitive fluorescence (e.g., to pH or ions). | Bioimaging, cellular staining, and medical diagnostics. nih.gov |

| Organic Electronics | Conjugated Pyrazole Polymers | Tunable electronic and optical properties. | Components in organic light-emitting diodes (OLEDs) and sensors. |

Development of Innovative Target-Specific Delivery Systems

To enhance the therapeutic efficacy of pyrazole-based drugs and minimize off-target effects, researchers are developing innovative drug delivery systems. A key strategy is to ensure the compound accumulates at the site of disease, such as a tumor, while sparing healthy tissues. nih.gov Nanocarriers are at the forefront of this research. turkjps.orgpharmaexcipients.com

Various types of nanoparticles, including solid lipid nanoparticles (SLNs), nanohydrogels, and graphene oxide, are being explored to encapsulate pyrazole derivatives. turkjps.orgnih.govkashanu.ac.ir These nanocarriers can improve the solubility of hydrophobic drugs, protect them from degradation in the body, and facilitate targeted delivery. nih.govnih.gov For example, nanoparticles of a pyrazolo-pyridazine derivative showed improved cytotoxic activity against cancer cell lines compared to the free drug. nih.gov

Another promising approach is radioisotope therapy, where a pyrazole derivative is labeled with a radioactive isotope. One study demonstrated that a radioiodinated pyrazole compound showed high accumulation in tumor tissues in mice, suggesting its potential as a targeted agent for combined chemotherapy and radiotherapy. nih.gov These targeted delivery systems are crucial for translating the potent in vitro activity of compounds like this compound into effective and safer clinical treatments.

Table 3: Biodistribution of a Radiolabeled Pyrazole Compound in Tumor-Bearing Mice (% ID/g organ)

| Organ | 1 Hour Post-Injection | 2 Hours Post-Injection | 4 Hours Post-Injection |

| Blood | 10.5 | 8.6 | 5.4 |

| Liver | 12.1 | 10.3 | 7.8 |

| Kidney | 7.5 | 6.2 | 4.1 |

| Tumor | 13.7 | 11.5 | 9.2 |

| Muscle | 2.97 | 2.1 | 1.5 |

Data adapted from a study on a radioiodinated pyrazole derivative, illustrating high tumor uptake. nih.gov

Synergistic Therapeutic Strategies Employing Pyrazole Scaffolds

Combining therapeutic agents to achieve a synergistic effect—where the combined effect is greater than the sum of the individual effects—is a powerful strategy in modern medicine, particularly in cancer treatment. researchgate.net Pyrazole scaffolds are being actively investigated in this context through two main approaches: combination therapy and the design of hybrid molecules. nih.govresearchgate.net

In combination therapy, a pyrazole-based drug is co-administered with other therapeutic agents. This can help overcome drug resistance and enhance treatment outcomes. For example, pyrazole-based kinase inhibitors are often explored in combination with standard chemotherapy or other targeted drugs. nih.govnih.gov

The hybrid molecule approach involves chemically linking two or more different pharmacophores into a single molecule. researchgate.net This can create a multi-target drug with a unique pharmacological profile. For instance, combining a pyrazole moiety with another heterocyclic fragment, such as a 1,2,4-triazole (B32235), has been shown to produce compounds with significant analgesic activity. zsmu.edu.ua Similarly, pyrazole-azole and indole-pyrazole hybrids are being developed to merge the distinct biological activities of each component, potentially leading to synergistic anticancer effects. researchgate.net This strategy of creating a single molecular entity that can modulate multiple pathological pathways is a promising frontier in drug discovery. nih.gov

Green Chemistry Principles in the Sustainable Synthesis of Chlorophenyl Pyrazoles

The synthesis of pyrazole derivatives, including chlorophenyl pyrazoles, is increasingly guided by the principles of green chemistry to minimize environmental impact. ekb.egimpactfactor.org These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. thieme-connect.com

Key green strategies for pyrazole synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which is highly efficient and generates minimal waste (high atom economy). mdpi.comresearchgate.net The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been achieved via a three-component reaction. nih.gov

Use of Green Solvents: Traditional organic solvents are often volatile and toxic. Researchers are replacing them with environmentally benign alternatives like water or ethanol (B145695). nih.govthieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating. nih.govimpactfactor.org

Eco-Friendly Catalysts: The use of reusable, non-toxic catalysts is a cornerstone of green synthesis. researchgate.net Examples used in pyrazole synthesis include magnetic nanocrystals and ionic liquids, which can often be recovered and reused. impactfactor.orgresearchgate.net

Solvent-Free Reactions: Performing reactions by grinding reagents together in a mortar and pestle or under solvent-free melt conditions eliminates the need for any solvent, representing an ideal green chemistry approach. impactfactor.orgresearchgate.net

A novel method for synthesizing 4-chloropyrazoles utilizes 1,3,5-trichloroisocyanuric acid (TCCA) as a low-cost and low-toxicity oxidant and chlorine source, representing an economical and environmentally benign strategy. mdpi.com

Table 4: Comparison of Synthesis Methods for Pyrazole Derivatives

| Method | Key Features | Advantages |

| Conventional Synthesis | Often uses organic solvents, stoichiometric reagents, and thermal heating. | Well-established procedures. |

| Microwave-Assisted | Uses microwave energy to heat the reaction mixture rapidly and uniformly. | Drastically reduced reaction times, higher yields, fewer side products. nih.govimpactfactor.org |

| Ultrasonic-Assisted | Uses high-frequency sound waves (sonication) to promote the reaction. | Enhanced reaction rates, often performed at room temperature. ekb.eg |

| Multicomponent (One-Pot) | Combines multiple reactants in a single step. | High atom economy, operational simplicity, reduced waste. mdpi.commdpi.com |

| Catalysis in Water | Uses water as the solvent with a suitable catalyst (e.g., CeO2/SiO2). | Environmentally safe, low cost, simple workup. thieme-connect.com |

Q & A

Q. What are the common synthetic routes for 4-(2-chlorophenyl)-1H-pyrazole derivatives?

The synthesis of pyrazole derivatives often involves condensation reactions, Mannich reactions, or diazotization-coupling strategies. For example:

- Mannich Reaction : N,N′-Bis(methoxymethyl)diaza-18-crown-6 reacts with 4-chloro-2-(1H-pyrazol-3-yl)phenol to yield bis-pyrazole-substituted diazacrown ethers with 98% efficiency .

- Diazotization-Coupling : Substituted anilines are diazotized to form diazonium salts, which couple with ethyl acetoacetate. Subsequent cyclization with thiosemicarbazide yields thioamide derivatives .

- Hydrazone Formation : Hydrazone derivatives are synthesized by reacting hydrazides with aldehydes or ketones, as seen in antimicrobial studies of difluorophenyl-substituted pyrazoles .

Q. How is X-ray crystallography utilized in determining the structure of pyrazole derivatives?

Single-crystal X-ray diffraction is critical for resolving molecular conformations and intermolecular interactions. Key findings include:

- Intramolecular hydrogen bonds (e.g., N–H···O) stabilize pyrazole rings, forming S(6) motifs. Dihedral angles between pyrazole and phenyl rings (e.g., 3.77°) indicate planar arrangements .

- Intermolecular hydrogen bonds (e.g., N–H···S) create layered crystal packing parallel to specific crystallographic planes .

- Bond lengths (C–C ≈ 1.39–1.48 Å) and angles align with typical aromatic systems, validated against standard databases .

Q. What safety precautions are necessary when handling this compound compounds?

Key precautions include:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact. Inhalation risks require fume hoods .

- Storage : Keep in dry, airtight containers at controlled temperatures (e.g., below 25°C) to prevent degradation .

- Hazard Mitigation : Compounds may cause eye irritation (H319) or respiratory sensitization (H335). Immediate rinsing with water is advised for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of substituted pyrazoles?

Optimization strategies include:

- Solvent Selection : Glacial acetic acid enhances cyclization efficiency in thiosemicarbazide reactions, achieving >95% purity .

- Catalyst Use : Sodium acetate in coupling reactions improves regioselectivity for pyrazole ring formation .

- Temperature Control : Refluxing at 80–100°C for 4–6 hours ensures complete conversion in Mannich reactions .

Q. What strategies resolve contradictions in biological activity data across pyrazole derivatives?

Discrepancies in antimicrobial or anti-inflammatory activities can be addressed by:

- Structural-Activity Relationship (SAR) Studies : Comparing substituent effects (e.g., trifluoromethyl vs. methoxy groups) on bioactivity .

- Crystallographic Validation : Correlating hydrogen-bonding patterns (e.g., N–H···O vs. N–H···S) with potency variations .

- In Silico Modeling : Molecular docking to predict interactions with targets like COX-2 or carbonic anhydrases .

Q. How do substituent variations affect molecular interactions and stability of pyrazole derivatives?

Substituents influence both electronic and steric properties:

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance thermal stability and π-π stacking in crystal lattices, as shown in 5-(4-chlorophenyl)-3-trifluoromethyl derivatives .

- Bulky Groups (e.g., methoxyphenyl) : Reduce solubility but improve binding affinity to hydrophobic enzyme pockets .

- Hydrogen-Bond Donors (e.g., –OH) : Facilitate intermolecular interactions, critical for stabilizing supramolecular architectures .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.